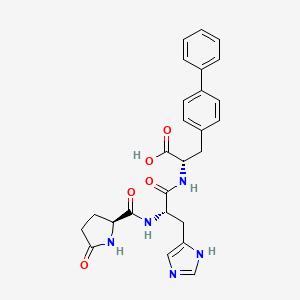
H-Pyr-His-Bip-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Pyr-His-Bip-OH is a tripeptide compound composed of pyrrolo[2,3-d]pyrimidine (Pyr), histidine (His), and biphenyl (Bip) residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-Bip-OH typically involves a multi-step process. One effective method is a four-step synthesis that avoids the addition and removal of protecting groups, resulting in a high-purity product . The synthesis begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling to form the tripeptide. The reaction conditions often involve the use of coupling reagents such as carbodiimides and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Pyr-His-Bip-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form oxo-histidine derivatives.
Reduction: The biphenyl moiety can be reduced to form dihydrobiphenyl derivatives.
Substitution: The pyrrolo[2,3-d]pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the histidine residue can yield oxo-histidine, while reduction of the biphenyl moiety can produce dihydrobiphenyl.
Scientific Research Applications
H-Pyr-His-Bip-OH has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and functions.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of H-Pyr-His-Bip-OH involves its interaction with specific molecular targets. The histidine residue can coordinate with metal ions, influencing enzymatic activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
H-Pyr-His-Trp-OH: Another tripeptide with tryptophan instead of biphenyl.
H-Pyr-His-Phe-OH: A tripeptide with phenylalanine instead of biphenyl.
Uniqueness
H-Pyr-His-Bip-OH is unique due to the presence of the biphenyl moiety, which imparts distinct hydrophobic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with hydrophobic protein pockets are required.
Properties
CAS No. |
63024-41-9 |
|---|---|
Molecular Formula |
C26H27N5O5 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C26H27N5O5/c32-23-11-10-20(29-23)24(33)30-21(13-19-14-27-15-28-19)25(34)31-22(26(35)36)12-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9,14-15,20-22H,10-13H2,(H,27,28)(H,29,32)(H,30,33)(H,31,34)(H,35,36)/t20-,21-,22-/m0/s1 |
InChI Key |
HBKIGVYZKRICLO-FKBYEOEOSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


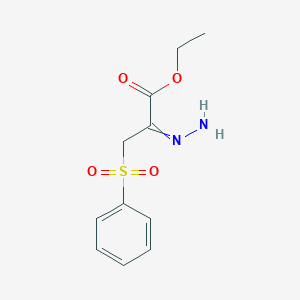
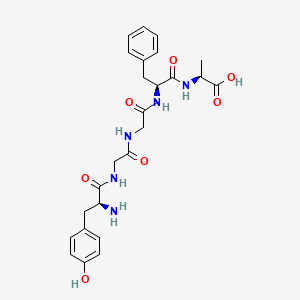
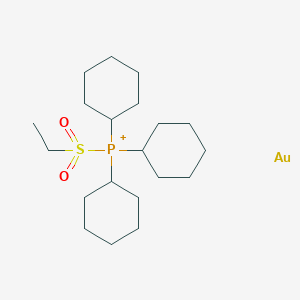
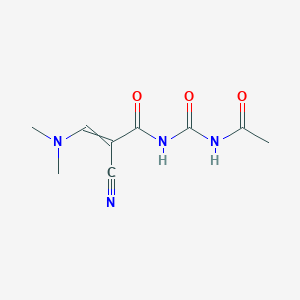
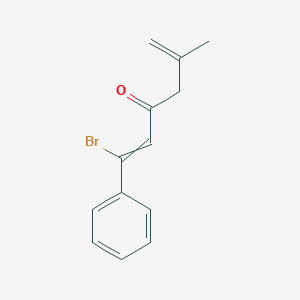
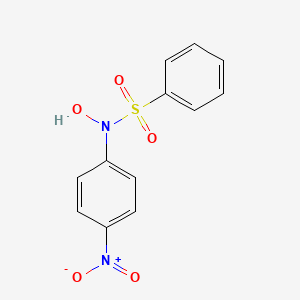
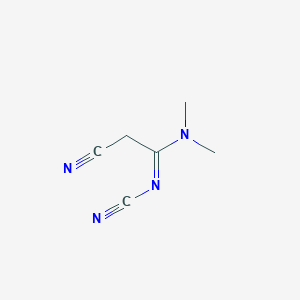
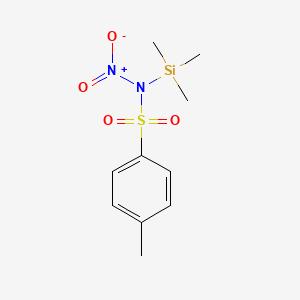
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)
![5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14505119.png)
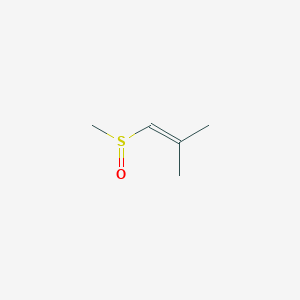

![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
